N-(2-(pyrimidin-5-yl)ethyl)benzo[d]thiazole-2-carboxamide
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Overview
Description
N-(2-(pyrimidin-5-yl)ethyl)benzo[d]thiazole-2-carboxamide is a heterocyclic compound that features a benzo[d]thiazole core linked to a pyrimidine moiety via an ethyl chain
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It can be inferred that the compound interacts with its targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, suggesting that this compound may also influence multiple biochemical pathways .
Result of Action
Similar compounds have shown various biological activities, suggesting that this compound may also have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(pyrimidin-5-yl)ethyl)benzo[d]thiazole-2-carboxamide typically involves the following steps:
Formation of the benzo[d]thiazole core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Attachment of the pyrimidine moiety: The pyrimidine ring can be introduced via a nucleophilic substitution reaction using a pyrimidine derivative.
Linking the two moieties: The final step involves the formation of the ethyl linkage between the benzo[d]thiazole and pyrimidine rings, often through an alkylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using high-yielding reagents, efficient catalysts, and scalable reaction conditions to ensure cost-effectiveness and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(2-(pyrimidin-5-yl)ethyl)benzo[d]thiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the benzo[d]thiazole or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the core structure.
Scientific Research Applications
N-(2-(pyrimidin-5-yl)ethyl)benzo[d]thiazole-2-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological pathways and interactions due to its potential bioactivity.
Medicine: It may have therapeutic potential, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound can be used in the development of advanced materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
N-(2-(pyridin-2-yl)ethyl)benzo[d]thiazole-2-carboxamide: Similar structure but with a pyridine ring instead of a pyrimidine ring.
N-(2-(pyrimidin-5-yl)ethyl)benzo[d]oxazole-2-carboxamide: Similar structure but with a benzo[d]oxazole core instead of a benzo[d]thiazole core.
Uniqueness
N-(2-(pyrimidin-5-yl)ethyl)benzo[d]thiazole-2-carboxamide is unique due to the specific combination of its benzo[d]thiazole and pyrimidine moieties. This unique structure may confer distinct electronic, chemical, and biological properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
N-(2-pyrimidin-5-ylethyl)-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4OS/c19-13(17-6-5-10-7-15-9-16-8-10)14-18-11-3-1-2-4-12(11)20-14/h1-4,7-9H,5-6H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUBMCVACIGAQPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)NCCC3=CN=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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